molecular formula C15H22O3 B14688613 1-(2,4-Dihydroxyphenyl)nonan-1-one CAS No. 27883-48-3

1-(2,4-Dihydroxyphenyl)nonan-1-one

Cat. No.: B14688613
CAS No.: 27883-48-3
M. Wt: 250.33 g/mol
InChI Key: QSBRNVVTQLEMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxyphenyl)nonan-1-one is a polyhydroxylated alkyl-phenylketone characterized by a nine-carbon aliphatic chain (nonan-1-one) linked to a 2,4-dihydroxyphenyl group. Its molecular formula is C₁₅H₂₂O₃, with a molar mass of 274.33 g/mol. The compound is synthesized via Claisen-Schmidt condensation, a method commonly employed for polyhydroxychalcones and ketones, involving the reaction of acetophenone derivatives with aldehydes under basic conditions .

Properties

CAS No.

27883-48-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)nonan-1-one

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-14(17)13-10-9-12(16)11-15(13)18/h9-11,16,18H,2-8H2,1H3

InChI Key

QSBRNVVTQLEMPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Antifungal Activity: 1-(2,6-Dihydroxyphenyl)nonan-1-one and related dihydroxy analogs exhibit strong antifungal effects against Botrytis cinerea and Fusarium avenaceum, suggesting that hydroxyl positioning modulates target specificity .

Chain Length and Functional Group Variations

Variations in the aliphatic chain and functional groups alter lipophilicity and bioactivity:

Alkyl Chain Modifications

Compound Name Chain Length Molecular Formula Key Properties References
1-(2,4-Dihydroxyphenyl)propan-1-one C3 C₉H₁₀O₃ Higher solubility
1-(2,4-Dihydroxyphenyl)heptan-1-one C7 C₁₃H₁₈O₃ Intermediate lipophilicity
1-(2,4-Dihydroxyphenyl)nonan-1-one C9 C₁₅H₂₂O₃ Optimal membrane penetration -

Key Findings :

  • Longer chains (e.g., C9) improve lipophilicity, enhancing interaction with lipid-rich biological membranes, while shorter chains (C3–C7) favor aqueous environments .

Chalcone Derivatives (Propen-1-one Core)

Compound Name Molecular Formula Structure Activity References
Butein [(E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one] C₁₅H₁₂O₅ Chalcone Antioxidant, Tyrosinase inhibition
1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one C₁₆H₁₄O₄ Methoxy-substituted Tyrosinase inhibition

Key Findings :

  • Chalcones like butein exhibit superior antioxidant activity due to conjugated double bonds and additional hydroxyl groups, which stabilize free radicals .
  • Methoxy substitutions (e.g., 4-methoxyphenyl) enhance tyrosinase inhibition by mimicking natural substrates like kaempferol .

Antioxidant Activity

  • Mechanism : The 2,4-dihydroxyphenyl group donates hydrogen atoms to neutralize free radicals. Chalcone derivatives (e.g., butein) show stronger activity than alkyl-phenylketones due to extended conjugation .
  • Data: Butein reduces oxidative stress in vitro at IC₅₀ = 12.5 μM, whereas nonan-1-one analogs require higher concentrations (IC₅₀ > 50 μM) .

Antifungal Activity

  • Efficacy: 1-(2,6-Dihydroxyphenyl)nonan-1-one inhibits Botrytis cinerea growth at 50 μg/mL, while 2,4-dihydroxy analogs are less effective, indicating steric preferences in fungal enzyme binding .

Tyrosinase Inhibition

  • Potency : 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one exhibits IC₅₀ = 8.2 μM, comparable to kaempferol (IC₅₀ = 7.5 μM), via hydrophobic interactions with tyrosinase active sites .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Property 1-(2,4-Dihydroxyphenyl)nonan-1-one Butein 1-(2,6-Dihydroxyphenyl)nonan-1-one
Molecular Formula C₁₅H₂₂O₃ C₁₅H₁₂O₅ C₁₅H₂₂O₃
Molar Mass (g/mol) 274.33 272.26 274.33
Key Functional Groups Alkyl ketone, dihydroxyphenyl Chalcone, tetrahydroxyphenyl Alkyl ketone, dihydroxyphenyl
Bioactivity Highlights Moderate antioxidant Strong antioxidant, tyrosinase inhibitor Antifungal
Reference -

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.